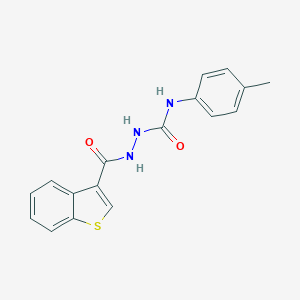![molecular formula C30H26N4O5 B445644 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445644.png)
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenoxy group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Amino-4,5-imidazoledicarbonitrile
- 4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile
- Methyl 4-(3-Amino-4-nitrophenoxy)benzoate These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C30H26N4O5 |
|---|---|
Molekulargewicht |
522.5g/mol |
IUPAC-Name |
2-amino-4-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H26N4O5/c1-38-27-15-10-19(16-20(27)18-39-23-13-11-22(12-14-23)34(36)37)28-24(17-31)30(32)33(21-6-3-2-4-7-21)25-8-5-9-26(35)29(25)28/h2-4,6-7,10-16,28H,5,8-9,18,32H2,1H3 |
InChI-Schlüssel |
FHMIUHRJIUEXLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)COC5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)COC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445562.png)
![5-bromo-N-(4-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B445563.png)

![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)
![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)
![2-Chloro-1-(chloromethyl)ethyl 3-{[(7-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B445571.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B445572.png)
![4-fluoro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B445574.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B445576.png)
![N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE](/img/structure/B445580.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide](/img/structure/B445583.png)

